2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one typically involves the reaction of 6-fluoropyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: This compound has a similar structure but differs in the position of the fluorine atom on the pyridine ring, which can affect its chemical reactivity and biological activity.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound contains a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone:
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Biological Activity
Overview
2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a 6-fluoropyridinyl moiety. Its unique chemical structure contributes to its biological activity, particularly in pharmacological research and enzyme modulation.
- Molecular Formula : CHFN\O
- Molecular Weight : 195.11 g/mol
- CAS Number : 950687-45-3
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration into biological membranes. This property allows it to modulate enzyme activity and receptor interactions effectively, which is crucial for drug development and biochemical research.
Enzyme Inhibition and Receptor Binding
Research has indicated that this compound can act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. For instance, compounds with similar structures have been shown to interact with enzymes involved in cholesterol absorption and other metabolic processes. The fluorinated moiety can enhance binding affinity to target sites, leading to significant biological effects.
Pharmacological Applications
The compound has been explored for its potential applications in treating neurological and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | CHFN\O | 0.72 |
2-(Trifluoromethyl)nicotinaldehyde | CHFN | 0.81 |
1-(5-Fluoropyridin-3-yl)ethanone | CHF\N | 0.71 |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | CHFN\O$$_2 | 0.77 |
Study on Enzyme Interaction
A study conducted on the interaction of fluorinated compounds with enzyme systems demonstrated that compounds similar to this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways. The results indicated that the presence of fluorine atoms significantly enhanced the inhibitory effects compared to non-fluorinated analogs.
Pharmacological Research
In a pharmacological context, researchers have utilized this compound as a biochemical probe to study enzyme mechanisms. Its ability to selectively bind to target sites facilitates the exploration of enzyme kinetics and the development of potential therapeutic agents.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJWJHMUMGZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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